5-Methyl-6-(3,4,5-trimethoxyphenyl)-5,6-dihydrobenzimidazo[1,2-c]quinazoline
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Overview
Description
5-Methyl-6-(3,4,5-trimethoxyphenyl)-5,6-dihydrobenzimidazo[1,2-c]quinazoline is a complex organic compound featuring a benzimidazoquinazoline core with a trimethoxyphenyl substituent. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-6-(3,4,5-trimethoxyphenyl)-5,6-dihydrobenzimidazo[1,2-c]quinazoline typically involves multi-step organic reactions. One common approach includes the condensation of 3,4,5-trimethoxybenzaldehyde with appropriate amines and subsequent cyclization reactions under controlled conditions. The reaction conditions often involve the use of solvents like methanol or ethanol and catalysts such as acids or bases to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-6-(3,4,5-trimethoxyphenyl)-5,6-dihydrobenzimidazo[1,2-c]quinazoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction could produce dihydro derivatives.
Scientific Research Applications
5-Methyl-6-(3,4,5-trimethoxyphenyl)-5,6-dihydrobenzimidazo[1,2-c]quinazoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes and receptors.
Mechanism of Action
The mechanism of action of 5-Methyl-6-(3,4,5-trimethoxyphenyl)-5,6-dihydrobenzimidazo[1,2-c]quinazoline involves its interaction with various molecular targets and pathways. The trimethoxyphenyl group is known to inhibit enzymes such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR). These interactions can lead to the disruption of cellular processes, making the compound a potential candidate for anti-cancer therapies .
Comparison with Similar Compounds
Similar Compounds
Colchicine: An anti-gout agent that inhibits tubulin polymerization.
Podophyllotoxin: Used for the treatment of external genital warts.
Trimetrexate: A dihydrofolate reductase inhibitor.
Uniqueness
5-Methyl-6-(3,4,5-trimethoxyphenyl)-5,6-dihydrobenzimidazo[1,2-c]quinazoline is unique due to its specific structural features and the presence of the trimethoxyphenyl group, which imparts distinct biological activities. Its ability to target multiple enzymes and receptors makes it a versatile compound in medicinal chemistry .
Properties
Molecular Formula |
C24H23N3O3 |
---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
5-methyl-6-(3,4,5-trimethoxyphenyl)-6H-benzimidazolo[1,2-c]quinazoline |
InChI |
InChI=1S/C24H23N3O3/c1-26-18-11-7-5-9-16(18)23-25-17-10-6-8-12-19(17)27(23)24(26)15-13-20(28-2)22(30-4)21(14-15)29-3/h5-14,24H,1-4H3 |
InChI Key |
GJLDBYOMTSXIKC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(N2C3=CC=CC=C3N=C2C4=CC=CC=C41)C5=CC(=C(C(=C5)OC)OC)OC |
Origin of Product |
United States |
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